1-(3-chlorophenyl)-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid

Description

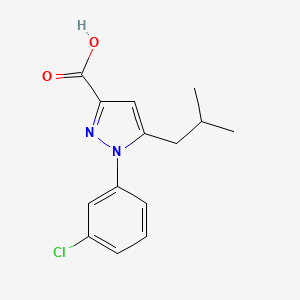

1-(3-Chlorophenyl)-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a trifunctional substitution pattern:

- Position 5: A 2-methylpropyl (isobutyl) substituent, contributing steric bulk and lipophilicity.

- Position 3: A carboxylic acid moiety, enabling ionic interactions and influencing electronic properties.

The compound’s structure combines electron-withdrawing (carboxylic acid, chloro) and electron-donating (alkyl) groups, creating a polarized aromatic system. This balance may enhance solubility compared to purely hydrophobic pyrazole analogs while retaining membrane permeability.

Properties

IUPAC Name |

1-(3-chlorophenyl)-5-(2-methylpropyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O2/c1-9(2)6-12-8-13(14(18)19)16-17(12)11-5-3-4-10(15)7-11/h3-5,7-9H,6H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRVEVJCBRXQME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=NN1C2=CC(=CC=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901162074 | |

| Record name | 1-(3-Chlorophenyl)-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901162074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175706-66-7 | |

| Record name | 1-(3-Chlorophenyl)-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1175706-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901162074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions.

Introduction of the 3-chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a 3-chlorophenyl group, often using a halogenation reaction.

Attachment of the 2-methylpropyl group: This can be done through alkylation reactions, where the pyrazole ring is treated with an appropriate alkyl halide in the presence of a base.

Formation of the carboxylic acid group: This step involves the oxidation of a suitable precursor, such as an aldehyde or alcohol, to form the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of such synthetic processes .

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorophenyl)-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides.

Reduction: The compound can be reduced to form alcohols or aldehydes.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as sodium hydroxide or amines under basic conditions.

Major Products:

Oxidation: Formation of esters or amides.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(3-Chlorophenyl)-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid has been explored for its potential therapeutic effects:

- Anti-inflammatory Agents : Research indicates that pyrazole derivatives exhibit anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The compound's ability to inhibit cyclooxygenase enzymes is particularly noted .

- Anticancer Activity : Studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .

- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, suggesting its potential use as an antimicrobial agent .

Agricultural Chemistry

In the agricultural sector, this compound is being investigated for its role as a pesticide:

- Herbicidal Activity : Research indicates that pyrazole compounds can act as herbicides, effectively controlling weed growth while minimizing harm to crops . This is particularly relevant in sustainable agriculture practices where selective herbicides are needed.

- Insecticidal Properties : Some studies highlight the effectiveness of pyrazole derivatives against specific pest species, providing a basis for their development as insecticides .

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry examined the anti-inflammatory properties of several pyrazole derivatives, including this compound. The results indicated a significant reduction in inflammatory markers in vitro and in vivo models, supporting its potential use in treating inflammatory diseases .

Case Study 2: Anticancer Research

In a recent publication, researchers investigated the anticancer effects of this compound on breast cancer cell lines. The findings demonstrated that the compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways, suggesting its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences Among Pyrazole Derivatives

Pharmacological and Chemical Properties

Electronic and Steric Effects

- Trifluoromethyl vs. Isobutyl (Position 5): The trifluoromethyl group in enhances metabolic stability and lipophilicity (logP ~3.5) but may reduce solubility.

- Chlorophenyl Position : The 3-chlorophenyl group in the target compound vs. 4-chlorophenyl in alters halogen bonding directionality. For example, 3-substitution may better align with hydrophobic pockets in enzymes like cyclooxygenase (COX) .

- Carboxylic Acid Position : The target’s carboxylic acid at C3 vs. C5 in creates distinct electronic profiles. C3 substitution increases acidity (pKa ~4.1) compared to C5 (pKa ~4.5), affecting ionization in physiological environments .

Biological Activity

1-(3-Chlorophenyl)-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

- Molecular Formula : C11H12ClN2O2

- SMILES : CC(C)C1=NN(C2=CC(=CC=C2)Cl)C(=O)O

- IUPAC Name : this compound

Pharmacological Activities

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of this compound are summarized below:

1. Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation. For instance, compounds structurally similar to this compound have demonstrated significant anti-inflammatory effects comparable to standard anti-inflammatory drugs like indomethacin .

2. Antimicrobial Properties

Pyrazole compounds have been reported to possess antimicrobial activity against various bacterial strains. For example, derivatives have shown effectiveness against Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. The presence of specific substituents on the pyrazole ring enhances this activity, suggesting a structure-activity relationship that warrants further investigation .

3. Anticancer Potential

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. Some compounds have been found to induce apoptosis in cancer cells through various mechanisms, including inhibition of specific kinases involved in cell proliferation and survival pathways. The ability of these compounds to target multiple pathways makes them promising candidates for further development as anticancer agents .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory mediators such as prostaglandins.

- Disruption of Bacterial Cell Function : The compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity, leading to microbial cell death.

- Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways by modulating signaling cascades involved in cell survival.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of pyrazole derivatives:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(3-chlorophenyl)-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling reactions using aryl boronic acids or Suzuki-Miyaura cross-coupling with palladium catalysts (e.g., Pd(PPh₃)₄). For example, a related pyrazole derivative was synthesized by reacting ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate with phenylboronic acid in degassed DMF/H₂O under K₃PO₄ catalysis . Optimization may include solvent selection (DMF vs. THF), temperature control (80–120°C), and purification via column chromatography.

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity?

- Methodology : X-ray crystallography (e.g., single-crystal diffraction) resolves the 3D structure, as demonstrated for a structurally similar pyrazole-carboxylic acid derivative . Complementary techniques include:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., 3-chlorophenyl vs. pyrazole ring protons).

- HPLC/MS : For purity assessment (>95%) and molecular weight verification .

- IR Spectroscopy : Identification of carboxylic acid (-COOH) and pyrazole ring vibrations (~1600–1500 cm⁻¹) .

Advanced Research Questions

Q. What strategies are employed to analyze discrepancies in biological activity data for this compound across different studies?

- Methodology : Contradictions may arise from variations in assay conditions (e.g., cell lines, solvent systems). To address this:

- Dose-Response Assays : Repeat experiments under standardized protocols (e.g., IC₅₀ determination in triplicate) .

- Solubility Testing : Use DMSO or PEG-400 to ensure consistent compound dissolution across studies .

- Meta-Analysis : Compare structural analogs (e.g., substituent effects on activity) to identify trends. For example, trifluoromethyl or isopropyl groups may enhance lipophilicity and target binding .

Q. How can computational methods predict the compound’s interaction with biological targets, and what experimental validation is required?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., PYCR1 or kinases). Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the 2-methylpropyl substituent .

- MD Simulations : Assess binding stability over 100 ns trajectories.

- Validation : Compare predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data to measure binding constants (KD) .

Q. What are the challenges in synthesizing enantiomerically pure forms of this compound, and how can chiral resolution be achieved?

- Methodology : The lack of stereocenters in the parent compound simplifies synthesis. However, derivatives with chiral centers (e.g., salts or esters) require:

- Chiral Chromatography : Use columns like Chiralpak IA/IB with hexane/IPA mobile phases.

- Diastereomeric Salt Formation : React with chiral amines (e.g., (R)-1-phenylethylamine) and crystallize selectively .

Q. How do substituents on the pyrazole ring influence the compound’s physicochemical properties and reactivity?

- Methodology : Systematic SAR (structure-activity relationship) studies are critical. For example:

- Electron-Withdrawing Groups (Cl, CF₃) : Increase stability via resonance but may reduce nucleophilic substitution reactivity .

- Alkyl Chains (2-methylpropyl) : Enhance lipophilicity (logP >3), measured via shake-flask or HPLC methods .

- Data Tools : QSAR models correlate substituent effects with properties like solubility or metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.